N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide
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Overview
Description
N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2,4-dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,4-dimethoxyphenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the 2,4-dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide can be compared with other benzamide derivatives, such as:
N-[1-(3,4-Dimethoxyphenyl)ethyl]benzamide: Similar structure but with different substitution pattern on the phenyl ring.
N-[1-(2,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy groups and a benzamide moiety, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
188894-39-5 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(18-17(19)13-7-5-4-6-8-13)15-10-9-14(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
InChI Key |
KCIMBTOAMNMNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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